molecular formula C12H21N3O4S B2398177 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2195880-35-2

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2398177
CAS RN: 2195880-35-2
M. Wt: 303.38
InChI Key: PEXHLDNRFQBDDG-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds, given the presence of the pyrazole ring and other functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the sulfonamide group could potentially undergo hydrolysis, and the pyrazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

  • COX-2 Inhibitor Synthesis and Biological Evaluation :A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including the compound , were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds have shown potent and selective inhibitory activities, making them significant in the development of anti-inflammatory drugs. The synthesis and evaluation of these derivatives, including celecoxib, a well-known drug, have played a crucial role in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

  • Carbonic Anhydrase Inhibitory Activities :Investigations into polymethoxylated-pyrazoline benzene sulfonamides have revealed their effectiveness as carbonic anhydrase inhibitors. This includes the assessment of cytotoxic activities on tumor and non-tumor cell lines, highlighting their potential use in cancer treatment. The compound belongs to this class, suggesting its potential application in medicinal chemistry, particularly in targeting isoenzymes like hCA I and hCA II (Kucukoglu et al., 2016).

  • Antibacterial Agent Synthesis :Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have been made to develop antibacterial agents. The process involves various reactions, producing derivatives such as pyran, pyridine, and pyridazine. This highlights the versatility of the sulfonamido moiety in synthesizing diverse compounds with potential antibacterial properties (Azab et al., 2013).

  • 5-HT(7) Receptor Selectivity Study :N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to the creation of selective 5-HT7 receptor ligands. This research demonstrates the potential of such compounds in treating central nervous system disorders, signifying their importance in neuropharmacology (Canale et al., 2016).

  • Synthesis and Evaluation of Pyrazoline Benzensulfonamides :The synthesis of pyrazoline benzensulfonamides, including the compound , has been explored for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These compounds have demonstrated significant enzyme inhibition with low cytotoxicity, making them potential candidates for further medicinal chemistry research (Ozmen Ozgun et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions for this compound would likely depend on its current applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-15-9-11(8-13-15)20(17,18)14-10-12(19-7-6-16)4-2-3-5-12/h8-9,14,16H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXHLDNRFQBDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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